Penmesterol

Description

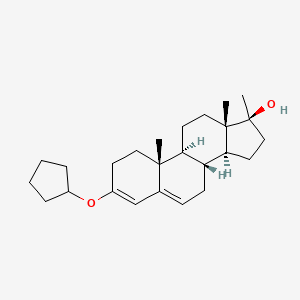

Structure

2D Structure

3D Structure

Properties

CAS No. |

67-81-2 |

|---|---|

Molecular Formula |

C25H38O2 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-3-cyclopentyloxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C25H38O2/c1-23-13-10-19(27-18-6-4-5-7-18)16-17(23)8-9-20-21(23)11-14-24(2)22(20)12-15-25(24,3)26/h8,16,18,20-22,26H,4-7,9-15H2,1-3H3/t20-,21+,22+,23+,24+,25+/m1/s1 |

InChI Key |

ZUBDXGHKAAMAAA-RFXJPFPRSA-N |

SMILES |

CC12CCC(=CC1=CCC3C2CCC4(C3CCC4(C)O)C)OC5CCCC5 |

Isomeric SMILES |

C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)OC5CCCC5 |

Canonical SMILES |

CC12CCC(=CC1=CCC3C2CCC4(C3CCC4(C)O)C)OC5CCCC5 |

Other CAS No. |

67-81-2 |

Origin of Product |

United States |

Synthetic Methodologies for Penmesterol and Its Molecular Analogs

Classical Total Synthesis Routes of Penmesterol

Classical total synthesis of steroids like this compound is characterized by multi-step sequences that build the complex polycyclic core from simpler starting materials. vapourtec.comrsc.orgsavemyexams.com These routes often involve a series of well-established organic reactions to construct the carbon skeleton and introduce the necessary functional groups.

Multi-Step Chemical Transformations and Intermediate Structures

The total synthesis of a steroid molecule is a complex undertaking that involves a sequence of chemical reactions to construct the characteristic four-ring system. youtube.comlibretexts.org A general strategy often begins with the construction of one or two rings, followed by the sequential addition of the remaining rings. For instance, a synthesis might start with a Robinson annulation to form a six-membered ring, which can then be elaborated upon.

Key transformations in such a synthesis can include:

Alkylation and Acylation Reactions: To build up the carbon framework.

Cyclization Reactions: Such as aldol (B89426) condensations or Dieckmann cyclizations to form the rings.

Reduction and Oxidation Reactions: To modify functional groups and introduce hydroxyl or carbonyl groups at specific positions.

Protection and Deprotection Strategies: To temporarily mask reactive functional groups while other parts of the molecule are being modified.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving the correct stereochemistry and regioselectivity is a paramount challenge in steroid synthesis. wikipedia.orgyoutube.comnih.gov The this compound molecule contains multiple stereocenters, and its biological activity is dependent on the precise three-dimensional arrangement of its atoms.

Stereochemical Control is often achieved through several methods:

Chiral Pool Synthesis: Starting the synthesis from a readily available chiral molecule that already contains some of the required stereocenters.

Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer or diastereomer over another.

Substrate Control: Where the existing stereocenters in an intermediate direct the stereochemical outcome of subsequent reactions.

Regioselectivity , the control of where a reaction occurs on a molecule with multiple reactive sites, is equally important. reddit.comorganic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org For example, when introducing a functional group to the steroid nucleus, it is essential to direct it to the correct carbon atom. This can be accomplished by:

Directing Groups: Functional groups that sterically or electronically guide an incoming reagent to a specific position.

Choice of Reagents and Reaction Conditions: Selecting reagents that have an inherent preference for reacting at a particular site. For instance, the use of bulky bases can favor the formation of the kinetic enolate, leading to a specific regioisomer.

Novel and Modified Synthetic Approaches to this compound

In recent years, there has been a significant push towards developing more efficient and sustainable methods for steroid synthesis. This includes the integration of biological systems and the application of green chemistry principles.

Chemo-Enzymatic or Biocatalytic Pathways for this compound Precursors

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of enzymatic reactions. frontiersin.orgnih.govbeilstein-journals.orgnih.govmdpi.com Enzymes can catalyze reactions with remarkable regio- and stereoselectivity under mild conditions, often eliminating the need for protecting groups.

For the synthesis of this compound precursors, biocatalytic approaches could be employed for key steps such as:

Hydroxylation: Introducing hydroxyl groups at specific, unactivated positions on the steroid skeleton, a transformation that is often difficult to achieve with conventional chemical methods. nih.gov

Ketone Reduction: Stereoselectively reducing a ketone to a specific alcohol stereoisomer.

Dehydrogenation: Introducing double bonds at specific locations. mdpi.com

Microbial biotransformations are also a powerful tool. nih.govfrontiersin.org Whole-cell systems containing a cascade of enzymes can be used to convert simple sterol precursors, like those derived from phytosterols, into more complex steroid intermediates. frontiersin.org This approach leverages the natural metabolic pathways of microorganisms to perform multiple synthetic steps in a single pot.

Principles of Green Chemistry Applied to this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govsynthiaonline.comskpharmteco.comrsc.org The application of these principles to this compound synthesis can lead to more sustainable and environmentally friendly manufacturing processes.

Key principles of green chemistry relevant to steroid synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with less toxic alternatives. Water is an ideal green solvent, and enzymatic reactions are often performed in aqueous media.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic reactions often meet this criterion. rsc.org

By integrating biocatalysis and other green chemistry techniques, the synthesis of this compound can be made more efficient and sustainable.

Preparation of this compound Analogs and Structural Derivatives

The synthesis of analogs and structural derivatives of this compound is important for structure-activity relationship (SAR) studies and for the development of new compounds with potentially improved properties. biotechmedjournal.comresearchgate.net These analogs are typically prepared by modifying the this compound structure at various positions.

Methods for preparing this compound analogs can include:

Modification of Existing Functional Groups: For example, the hydroxyl group could be esterified or etherified to produce a range of derivatives.

Introduction of New Functional Groups: Functional groups such as halogens, alkyl groups, or nitrogen-containing moieties can be introduced at various positions on the steroid nucleus.

Alteration of the Steroid Skeleton: This could involve ring expansion or contraction, or the introduction of heteroatoms into the ring system.

Strategies for Rational Structural Modification of the this compound Steroid Core

The rational structural modification of the this compound steroid core is guided by established principles of medicinal chemistry applied to androgens and steroid hormones. The goal of such modifications is typically to enhance anabolic activity while minimizing androgenic effects, improve oral bioavailability, or to probe structure-activity relationships (SAR). This compound, being the 3-cyclopentyl enol ether of 17α-methyltestosterone, presents several key sites for modification. wikipedia.orgwikipedia.org

Key regions for structural modification on the steroidal backbone include:

The A-Ring and Enol Ether Moiety: The 3-cyclopentyl enol ether of this compound is a primary determinant of its oral activity and metabolic profile. wikipedia.orgacs.org Modification of the cyclopentyl group, for instance, by altering ring size (e.g., cyclohexyl or cycloheptyl ethers) or introducing substituents, could modulate the rate of hydrolysis back to the active 3-keto steroid (17α-methyltestosterone). This, in turn, would affect the compound's pharmacokinetics. The stability and reactivity of silyl (B83357) enol ethers, which are analogous to the cyclopentyl enol ether, are known to be influenced by their substituents, a principle that can be extended to this compound analogs. chemrxiv.orgnsf.govescholarship.org

The 17α-Position: The 17α-methyl group in this compound is crucial for its oral bioavailability as it sterically hinders hepatic metabolism of the 17β-hydroxyl group. biotechmedjournal.comresearchgate.net Varying the alkyl substituent at this position (e.g., to an ethyl or propyl group) is a common strategy in the design of anabolic-androgenic steroids (AAS) to fine-tune biological activity and metabolic stability. biotechmedjournal.com

Other Core Positions: Modifications at other positions of the steroid nucleus, such as the introduction of substituents at C-1, C-2, C-4, C-7, or C-11, have been extensively explored in other AAS to alter their biological profiles. For example, methylation at C-1 or C-7 can enhance anabolic potency. wikipedia.org Halogenation, particularly at the C-4 or C-9 positions, is another strategy employed to modify electronic properties and receptor binding affinity.

The table below outlines potential structural modifications to the this compound core and the rationale behind them, based on known SAR from related androgens.

| Modification Site | Proposed Modification | Rationale | Potential Effect |

| 3-Enol Ether | Varying the cycloalkyl group (e.g., cyclohexyl, cycloheptyl) | Altering steric hindrance and electronic properties of the enol ether. | Modulation of hydrolysis rate, affecting oral bioavailability and duration of action. |

| 3-Enol Ether | Introduction of substituents on the cyclopentyl ring | Fine-tuning the stability and lipophilicity of the enol ether. | Altered pharmacokinetic profile. |

| 17α-Position | Replacement of the methyl group with other alkyl groups (e.g., ethyl) | Modifying the steric hindrance around the 17β-hydroxyl group. | Influence on metabolic stability and receptor binding affinity. |

| C-1/C-2 Position | Introduction of a double bond (Δ¹) or a methyl group | Enhancing anabolic activity and altering the planarity of the A-ring. | Increased anabolic to androgenic ratio. |

| C-4 Position | Introduction of a chloro or fluoro substituent | Modifying the electronic character of the A-ring. | Potential to block aromatization and alter receptor interaction. |

| C-7α Position | Introduction of a methyl group | Increasing anabolic potency and metabolic stability. | Enhanced biological activity. |

These proposed modifications are based on the extensive body of research on the structural requirements for anabolic and androgenic activity. wikipedia.org The synthesis of such analogs would provide valuable data on the SAR of this compound and could lead to the development of compounds with improved therapeutic profiles.

Synthesis of Isotope-Labeled this compound for Mechanistic Investigations

The synthesis of isotope-labeled this compound is essential for conducting detailed mechanistic studies, including the investigation of its metabolism, pharmacokinetics, and interaction with the androgen receptor. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) are commonly used for this purpose. fu-berlin.de The labeling can be introduced at various positions within the molecule to trace the fate of specific atoms or functional groups.

General strategies for the synthesis of isotope-labeled steroids, which can be applied to this compound, include partial synthesis from a labeled precursor or total synthesis. nih.gov Given that this compound is a derivative of 17α-methyltestosterone, a common approach would involve the use of a labeled version of this parent steroid.

Deuterium (²H) Labeling:

Deuterium labeling is a powerful tool for studying metabolic pathways and the kinetic isotope effect. researchgate.net The synthesis of deuterium-labeled 17α-methyltestosterone has been described, which can then be used to prepare deuterium-labeled this compound. iiab.me For example, 17α-(trideuteriomethyl)testosterone can be synthesized via a Grignard reaction using deuterium-labeled methyl magnesium iodide with dehydroepiandrosterone, followed by an Oppenauer oxidation. iiab.me This labeled methyltestosterone (B1676486) can then be converted to [17α-methyl-d₃]-penmesterol through the formation of the 3-cyclopentyl enol ether.

Carbon-13 (¹³C) Labeling:

Carbon-13 labeling is particularly useful for nuclear magnetic resonance (NMR) studies and as an internal standard in quantitative mass spectrometry-based assays. nih.govcapes.gov.br The synthesis of ¹³C-labeled steroids often involves the construction of a portion of the steroid ring system using a ¹³C-labeled synthon. For instance, [3,4-¹³C₂]-testosterone can be synthesized from a suitable steroid precursor by condensation with [1,2-¹³C₂]acetyl chloride to form a labeled intermediate, which is then cyclized. nih.gov This labeled testosterone (B1683101) derivative could then be methylated at the 17α-position and subsequently converted to [3,4-¹³C₂]-penmesterol. Labeling the cyclopentyl enol ether moiety is another possibility, which would involve using a ¹³C-labeled cyclopentanol (B49286) or a related precursor during the enol ether formation step.

The table below summarizes potential isotope-labeling strategies for this compound and their applications in mechanistic studies.

| Isotope | Labeling Position | Synthetic Precursor | Application |

| ²H (Deuterium) | 17α-methyl group | [d₃]-Methyl magnesium iodide | Investigating metabolic pathways involving the 17α-methyl group; kinetic isotope effect studies. |

| ²H (Deuterium) | Steroid core (e.g., C-6, C-7) | Labeled steroid starting material | Tracing the overall metabolic fate of the steroid nucleus. |

| ¹³C (Carbon-13) | A-Ring (e.g., C-3, C-4) | [1,2-¹³C₂]-Acetyl chloride | Quantitative analysis by isotope dilution mass spectrometry; NMR studies of receptor binding. nih.govcapes.gov.br |

| ¹³C (Carbon-13) | 17α-methyl group | [¹³C]-Methyl iodide | Mechanistic studies of metabolism at the 17-position. |

| ¹⁸O (Oxygen-18) | 17β-hydroxyl group | H₂¹⁸O | Investigating enzymatic reactions and metabolic transformations at the 17-position. fu-berlin.de |

The synthesis of these labeled analogs of this compound would enable researchers to perform in-depth studies to elucidate its mechanism of action, metabolic pathways, and to develop sensitive and specific analytical methods for its detection and quantification in biological matrices. fu-berlin.de

Molecular and Cellular Interaction Mechanisms of Penmesterol Non Clinical Focus

Ligand-Receptor Binding Kinetics and Thermodynamics (e.g., Androgen Receptor)

The efficacy and specificity of a steroid like Penmesterol are largely defined by its binding characteristics to its target receptors, primarily the androgen receptor.

Characterization of this compound's Binding Affinity and Selectivity to Target Receptors

As an anabolic steroid, this compound is structurally designed to interact with the androgen receptor. wikipedia.orgwikiwand.com The affinity with which different AAS bind to the AR can vary depending on their specific chemical structure. wikipedia.org However, specific quantitative data characterizing the binding affinity of this compound, such as its dissociation constant (Kd) or IC50 value for the androgen receptor, are not available in the searched scientific literature. Furthermore, detailed studies on its binding selectivity for the androgen receptor versus other steroid receptors (e.g., progesterone (B1679170) or estrogen receptors) have not been identified.

Competitive Binding Assays and Ligand Displacement Studies with this compound

Competitive binding assays are standard in vitro methods used to determine the binding affinity of a compound by measuring how effectively it competes with a known radiolabeled ligand for the receptor. In the context of androgens, such assays would typically measure this compound's ability to displace a high-affinity radiolabeled androgen from the androgen receptor. This process helps in quantifying the relative binding affinity. Despite the methodological importance of such studies, specific ligand displacement experiments or competitive binding assays conducted with this compound have not been detailed in the available search results.

Modulation of Intracellular Signaling Pathways by this compound in In Vitro Systems

The binding of an androgen to its receptor initiates downstream signaling that alters cell function. This can occur through genomic pathways, which involve the regulation of gene transcription, or non-genomic pathways that trigger rapid cellular events. wikipedia.org

Investigations into this compound's Effects on Non-Human Cell Line Models

Non-human cell lines are crucial tools for investigating the specific molecular effects of compounds. For AAS, cell lines are used to study impacts on cellular differentiation, such as promoting muscle cell development over fat-storage cells. wikipedia.org While this compound is mentioned in lists of compounds within studies that may utilize cell lines for broader screening purposes, specific investigations detailing the effects of this compound on any particular non-human cell line models were not found in the search results. google.com Therefore, no data on its influence on cell proliferation, differentiation, or other cellular responses in these systems can be provided.

Receptor-Mediated and Receptor-Independent Cellular Responses to this compound

The primary actions of AAS are mediated by the androgen receptor. wikipedia.org Upon binding, the AR can directly regulate gene expression (a genomic, receptor-mediated response) or interact with signal transduction proteins in the cytoplasm to cause rapid changes, such as altering ion transport (a non-genomic, receptor-mediated response). While this compound is expected to function through these receptor-mediated pathways, no specific studies distinguishing between its genomic and non-genomic effects, or identifying any potential receptor-independent actions, were found.

This compound Interactions with Enzymatic Systems (In Vitro Studies)

The metabolism of anabolic steroids can significantly influence their activity and is often studied using in vitro enzymatic assays. For example, the enzyme 5α-reductase converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), while aromatase converts it into estradiol. wikipedia.org The susceptibility of a synthetic steroid to metabolism by these or other enzymes determines its activity profile in different tissues. wikipedia.org Despite the importance of such interactions, in vitro studies specifically examining the metabolism of this compound or its potential to inhibit or induce key enzymatic systems (such as cytochrome P450 enzymes) are not described in the available literature. One study mentions the concept of enzymatic oxidation of various molecules, including this compound, by heme peroxidases, but this is within the context of a broad theoretical investigation without specific experimental results for this compound. biotechmedjournal.com

Data Tables

Enzyme Inhibition and Induction Studies with this compound

The interaction of xenobiotics, such as this compound, with metabolic enzymes is a critical area of non-clinical research. These interactions, primarily enzyme inhibition and induction, can significantly influence the biotransformation and clearance of the compound. mhmedical.com Studies in this domain typically utilize in vitro models, such as human liver microsomes or recombinant enzyme systems, to predict potential interactions in vivo. mdpi.comdls.com

Enzyme Inhibition

Enzyme inhibition occurs when a compound, in this case, this compound, binds to an enzyme and decreases its activity. This can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor permanently deactivates the enzyme. researchgate.netlibretexts.org Inhibition is a key concern as it can lead to an increase in the plasma concentrations of co-administered drugs that are substrates for the inhibited enzyme, potentially leading to toxicity. nih.gov

The primary family of enzymes studied for inhibition are the Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govnih.gov Standard in vitro assays measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀). dls.com For a compound like this compound, studies would typically assess its inhibitory potential against major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. longdom.org

Illustrative Data Table for this compound Enzyme Inhibition Potential The following table is a hypothetical representation of data that would be generated from in vitro enzyme inhibition studies. Specific experimental data for this compound is not publicly available.

| CYP Isoform | Test System | Probe Substrate | Positive Control Inhibitor | This compound IC₅₀ (µM) [Hypothetical] |

|---|---|---|---|---|

| CYP1A2 | Human Liver Microsomes | Phenacetin | Fluvoxamine | > 100 |

| CYP2C9 | Human Liver Microsomes | Diclofenac | Sulfaphenazole | 85 |

| CYP2C19 | Human Liver Microsomes | S-Mephenytoin | Ticlopidine | > 100 |

| CYP2D6 | Human Liver Microsomes | Dextromethorphan | Quinidine | 92 |

| CYP3A4 | Human Liver Microsomes | Midazolam | Ketoconazole | 45 |

Enzyme induction is a process where a xenobiotic increases the synthesis of an enzyme, leading to accelerated metabolism of substrate drugs. xenotech.comnih.gov This is a receptor-mediated process, often involving nuclear receptors like the pregnane (B1235032) X receptor (PXR), the constitutive androstane (B1237026) receptor (CAR), and the aryl hydrocarbon receptor (AhR). nih.govjournalibrr.com Induction can decrease the efficacy of co-administered drugs by lowering their plasma concentrations. nih.gov

Induction studies are commonly performed using cultured primary human hepatocytes. journalibrr.com The potential of a compound to act as an inducer is evaluated by measuring the increase in messenger RNA (mRNA) levels and/or the enzymatic activity of specific CYP enzymes after treatment with the compound. xenotech.com A significant fold-increase over a vehicle control, often compared against a known potent inducer, indicates induction potential. xenotech.com

Illustrative Data Table for this compound Enzyme Induction Potential The following table is a hypothetical representation of data that would be generated from in vitro enzyme induction studies in human hepatocytes. Specific experimental data for this compound is not publicly available.

| CYP Isoform | Prototypical Inducer | This compound Concentration (µM) | mRNA Fold Induction (vs. Vehicle) [Hypothetical] | Activity Fold Induction (vs. Vehicle) [Hypothetical] |

|---|---|---|---|---|

| CYP1A2 | Omeprazole | 10 | 1.2 | 1.1 |

| CYP2B6 | Phenobarbital | 10 | 1.5 | 1.3 |

| CYP3A4 | Rifampicin | 10 | 2.5 | 2.1 |

Substrate Specificity of this compound for Biotransforming Enzymes

Substrate specificity refers to the ability of an enzyme to catalyze a reaction for a particular substrate. nih.govnih.gov Identifying which enzymes are responsible for metabolizing a compound like this compound is fundamental to understanding its pharmacokinetic profile. Biotransforming enzymes, categorized into Phase I and Phase II reactions, convert lipophilic compounds into more hydrophilic metabolites to facilitate excretion. mhmedical.com

Phase I Metabolism

Phase I reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis. mhmedical.com The Cytochrome P450 (CYP) superfamily of enzymes is the most significant in Phase I metabolism. nih.govlongdom.org To determine which CYP isoforms metabolize this compound, reaction phenotyping studies are conducted. These studies may involve:

Incubating this compound with a panel of recombinant human CYP enzymes to identify which ones can metabolize the compound.

Using chemical inhibitors of specific CYP enzymes in human liver microsomes to see which inhibitor blocks the metabolism of this compound.

As a steroid, this compound's structure suggests it could be a substrate for CYP enzymes, particularly those involved in steroid catabolism, such as members of the CYP3A family. nih.gov

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility. mhmedical.com Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov Studies to determine if this compound or its metabolites are substrates for these enzymes would involve incubations with recombinant UGT or SULT isoforms or with human liver subcellular fractions fortified with the necessary cofactors.

Illustrative Data Table of Enzymes Involved in this compound Biotransformation This table provides a hypothetical summary of the enzymes that could be identified as responsible for this compound's metabolism. Specific experimental data for this compound is not publicly available.

| Metabolic Pathway | Enzyme Family | Specific Enzymes (Hypothetical) | Role in Metabolism |

|---|---|---|---|

| Phase I (Oxidation) | Cytochrome P450 | CYP3A4, CYP2C9 | Hydroxylation and other oxidative modifications. |

| Phase II (Conjugation) | UGTs | UGT1A1, UGT2B7 | Glucuronidation of parent compound or Phase I metabolites. |

| Phase II (Conjugation) | SULTs | SULT2A1 | Sulfation of hydroxylated metabolites. |

Biotransformation and Metabolic Fate of Penmesterol in Vitro and Non Human Models

Identification of Penmesterol Metabolites in Microbial or Sub-Cellular Systems

Direct studies identifying this compound metabolites in microbial or sub-cellular systems have not been extensively reported in the available scientific literature. However, the metabolism of structurally similar 17α-alkylated steroids by microorganisms provides a predictive framework for the potential biotransformation of this compound. The initial step in the metabolism of this compound is the hydrolysis of the 3-cyclopentyl enol ether to yield methyltestosterone (B1676486). wikidoc.orgergogenics.org

Fungal systems, particularly species from the genera Cunninghamella and Macrophomina, are well-known for their ability to hydroxylate steroids at various positions, mimicking mammalian metabolism. ncats.io For instance, the microbial transformation of mestanolone (B1676315) (17α-methyl-dihydrotestosterone), a compound structurally related to the active form of this compound, by Macrophomina phaseolina and Cunninghamella blakesleeana has been shown to produce a variety of hydroxylated and oxidized metabolites. ncats.io

Bacterial transformation of 17α-methyltestosterone has also been investigated. Strains like Nocardioides have been shown to degrade methyltestosterone, although the specific metabolites were not fully characterized in all studies. researchgate.netnih.gov The biotransformation of 17α-methyltestosterone in sediment under various conditions has also been studied, indicating that bacteria are capable of metabolizing this steroid. nih.gov

Based on the microbial metabolism of analogous steroids, the biotransformation of this compound, following its initial hydrolysis to methyltestosterone, would likely involve the following reactions:

Hydroxylation: Introduction of hydroxyl groups at various positions on the steroid nucleus is a common reaction catalyzed by microbial cytochrome P450 enzymes.

Oxidation/Reduction: The 3-keto group and A-ring of the steroid can undergo reduction.

Epimerization: The configuration at the C-17 position can be altered.

A table of potential microbial metabolites of this compound (as metabolites of methyltestosterone) is presented below, based on transformations observed for analogous compounds.

| Parent Compound (Post-Hydrolysis) | Microorganism | Metabolite | Transformation Type | Reference |

|---|---|---|---|---|

| Mestanolone | Macrophomina phaseolina | 17β-hydroxy-17α-methyl-5α-androsta-1-ene-3,11-dione | Dehydrogenation and Oxidation | ncats.io |

| Mestanolone | Macrophomina phaseolina | 14α,17β-dihydroxy-17α-methyl-5α-androstan-3,11-dione | Hydroxylation and Oxidation | ncats.io |

| Mestanolone | Cunninghamella blakesleeana | 11β,17β-dihydroxy-17α-methyl-5α-androstan-1-ene-3-one | Hydroxylation and Dehydrogenation | ncats.io |

| Mestanolone | Cunninghamella blakesleeana | 9α,11β,17β-trihydroxy-17α-methyl-5α-androstan-3-one | Hydroxylation | ncats.io |

| Methyltestosterone | Nocardioides simplex | Methandrostenolone | Dehydrogenation | researchgate.net |

Enzymatic Biotransformations of this compound using Recombinant Enzymes or Microsomes

The enzymatic biotransformation of this compound would primarily be mediated by cytochrome P450 (CYP) enzymes following the initial hydrolysis to methyltestosterone. Human liver microsomes, which contain a rich complement of CYP enzymes, are a standard in vitro model for studying drug metabolism. nih.gov

Studies with recombinant human CYP enzymes have shown that various isoforms are involved in the metabolism of anabolic androgenic steroids. For instance, CYP3A4 is known to be a major enzyme in the 6β-hydroxylation of many steroids. chemeurope.com While direct data for this compound is not available, it is highly probable that its active metabolite, methyltestosterone, is a substrate for several CYP enzymes, leading to a range of hydroxylated products.

The primary metabolic reactions expected to be catalyzed by recombinant enzymes or microsomes include:

Hydrolysis of the enol ether: This initial step is likely acid-catalyzed but can also be enzymatic. ergogenics.org

Hydroxylation: CYP-mediated hydroxylation is a major phase I metabolic pathway for steroids. For 17α-methyltestosterone, hydroxylation has been observed at positions such as 6β, 16α, and 16β in in vivo studies, and these reactions are expected to be reproducible in microsomal systems. nih.gov

A-ring reduction: Enzymes such as 5α-reductase can reduce the double bond in the A-ring. wikipedia.org

17-epimerization: The formation of 17-epi-methyltestosterone is a known metabolic pathway.

The following table summarizes the expected enzymatic transformations of this compound based on studies with methyltestosterone and other related steroids.

| Parent Compound (Post-Hydrolysis) | Enzyme System | Metabolite | Transformation Type | Reference |

|---|---|---|---|---|

| Methyltestosterone | Horse Liver Microsomes | 6-hydroxy-methyltestosterone | Hydroxylation | nih.gov |

| Methyltestosterone | Horse Liver Microsomes | 16-hydroxy-methyltestosterone | Hydroxylation | nih.gov |

| Methyltestosterone | Horse Liver Microsomes | 17-epi-methyltestosterone | Epimerization | nih.gov |

| Testosterone (B1683101) (analogous) | Recombinant Human CYP3A4 | 6β-hydroxy-testosterone | Hydroxylation | chemeurope.com |

Theoretical Predictions of this compound Metabolic Pathways

The metabolic pathway of this compound can be theoretically predicted based on its chemical structure and the known metabolism of similar anabolic steroids.

Hydrolysis: The primary and initiating step is the hydrolysis of the 3-cyclopentyl enol ether. This reaction is expected to occur under acidic conditions, such as in the stomach, or enzymatically in the liver, to yield methyltestosterone and cyclopentanone. wikidoc.orgergogenics.org

Phase I Metabolism of Methyltestosterone: Once formed, methyltestosterone undergoes extensive phase I metabolism. The major predicted pathways include:

A-ring reduction: The Δ⁴-3-keto moiety is susceptible to reduction by 5α- and 5β-reductases and 3α/β-hydroxysteroid dehydrogenases, leading to various tetrahydro- and dihydrometabolites.

Hydroxylation: The steroid nucleus is a target for hydroxylation by CYP450 enzymes at multiple positions. Based on studies with methyltestosterone and other 17α-alkylated steroids, likely sites of hydroxylation include C6, C15, and C16. nih.gov Oxidation of the 17α-methyl group to a hydroxymethyl group is also a possible pathway. nih.gov

Epimerization: The stereochemistry at C17 can be inverted, leading to the formation of 17-epi-methyltestosterone. This is a common metabolic pathway for 17α-methyl steroids. nih.govdshs-koeln.de

Phase II Metabolism: The hydroxylated metabolites and the parent compound (if a hydroxyl group is available) can undergo conjugation reactions, primarily with glucuronic acid, to form water-soluble glucuronides that are more easily excreted. nih.gov

Stereoselective Aspects of this compound Biotransformation

The biotransformation of this compound is expected to exhibit significant stereoselectivity, a common feature in steroid metabolism due to the specific three-dimensional interactions with enzyme active sites. nih.gov

Hydrolysis: The hydrolysis of the enol ether itself does not introduce a new chiral center.

Reduction: The reduction of the A-ring is highly stereoselective. The action of 5α-reductase and 5β-reductase leads to the formation of A/B trans and A/B cis ring junctions, respectively. Subsequent reduction of the 3-keto group by 3α- and 3β-hydroxysteroid dehydrogenases also proceeds stereoselectively.

Hydroxylation: Enzymatic hydroxylation by CYPs is typically regio- and stereoselective. For example, hydroxylation at C6 usually produces the 6β-hydroxy metabolite. chemeurope.com The hydroxylation at other positions, such as C16, can also result in specific stereoisomers (16α or 16β).

Epimerization: The conversion of the 17β-hydroxy group to a 17α-hydroxy group (epimerization) is a key stereochemical transformation observed for 17α-methylated steroids. dshs-koeln.de

While specific studies on the stereoselective biotransformation of this compound are not available, the known stereoselective metabolism of methyltestosterone and other anabolic steroids provides a strong basis for predicting the stereochemical outcomes of its metabolic fate.

Advanced Analytical Methodologies for Penmesterol Characterization in Research

Chromatographic Techniques for Penmesterol Analysis

Chromatography is the cornerstone for the separation and analysis of this compound from complex mixtures. The choice between liquid and gas chromatography typically depends on the analyte's volatility and thermal stability, as well as the specific requirements of the research.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like many steroids. researchgate.net A reversed-phase HPLC (RP-HPLC) method is generally the approach of choice for separating this compound from potential impurities or metabolites.

Method development for this compound would involve a systematic optimization of several key parameters to achieve adequate separation and peak shape. ijpsjournal.comscispace.com This includes the selection of an appropriate stationary phase (column), mobile phase composition, and detector settings. researchgate.net A C18 column is a common starting point for steroid separations due to its hydrophobic nature, which provides good retention for such molecules. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the resolution of compounds with different polarities. scispace.com

Validation is a critical process to ensure that the developed HPLC method is reliable, reproducible, and fit for its intended purpose. researchgate.netresearchgate.net According to international guidelines, validation involves assessing several performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. juniperpublishers.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

| Parameter | Typical Condition for Steroid Analysis |

|---|---|

| Instrument | HPLC System with UV Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~240 nm (dependent on chromophore) |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful "gold standard" technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is highly effective for the analysis of volatile and thermally stable compounds, including many steroids. thermofisher.com For less volatile steroids, chemical derivatization is a common prerequisite to increase volatility and improve chromatographic behavior. For this compound, derivatization, such as the formation of a trimethylsilyl (B98337) (TMS) ether, might be necessary, particularly if analyzing its hydroxylated metabolites. nih.gov

In GC-MS analysis, the sample is vaporized and separated into its components in a capillary column. thermofisher.com Each component elutes at a characteristic retention time, after which it enters the mass spectrometer. The mass spectrometer ionizes the molecules (commonly via electron ionization, EI) and fragments them into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification. wikipedia.org

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. Instead of scanning the full mass range, the instrument focuses on a few characteristic ions of the target analyte, which significantly increases sensitivity and selectivity. wikipedia.org This makes GC-MS a highly specific and sensitive method for both identifying and quantifying substances like this compound in various research samples. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

Spectroscopic Characterization of this compound (e.g., NMR, IR, UV-Vis, THz)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the precise molecular structure. researchgate.net Both ¹H and ¹³C NMR would be essential for characterizing this compound. ¹H NMR would reveal the number and environment of protons, showing characteristic signals for the steroid backbone, the methyl groups, and the cyclopentyl ether moiety. ¹³C NMR would provide information on all carbon atoms in the molecule. Advanced 2D NMR techniques could be used to establish the connectivity between atoms.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. imgroupofresearchers.com The presence of chromophores (light-absorbing groups) determines the absorption spectrum. This compound, with its enol ether system, is expected to have a characteristic UV absorption maximum. The Beer-Lambert Law allows this technique to be used for quantitative analysis once a molar absorptivity value is determined. imgroupofresearchers.com

Terahertz (THz) Spectroscopy: THz spectroscopy is an emerging technique that probes low-frequency molecular vibrations, such as collective vibrational modes and intermolecular interactions. ceitec.czspectroscopyonline.com While not yet a routine method, it has potential applications in studying the solid-state forms and polymorphic characteristics of pharmaceutical compounds. spectroscopyonline.com Research in this area is focused on method development for applications in materials and biosciences. ceitec.cz

| Technique | Information Obtained for this compound |

|---|---|

| NMR Spectroscopy | Detailed atomic structure, connectivity, and stereochemistry. |

| IR Spectroscopy | Presence of functional groups (e.g., C-O ether bond). |

| UV-Vis Spectroscopy | Information on conjugated systems (enol ether); used for quantification. |

| THz Spectroscopy | Potential for solid-state characterization (e.g., polymorphism). |

Mass Spectrometry Approaches for this compound and its Research Metabolites

Mass spectrometry (MS) is a central technique for molecular analysis due to its high sensitivity and ability to provide molecular weight and structural information. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four decimal places or better. currenta.de This precision allows for the determination of a compound's elemental formula, which is a critical step in identifying an unknown substance or confirming a proposed structure. mdpi.comcurrenta.de

When coupled with separation techniques like UPLC (Ultra-Performance Liquid Chromatography), HRMS is a powerful tool for analyzing complex mixtures. delpharm.comclariant.com For the structural elucidation of this compound and its potential research metabolites, HRMS is invaluable. Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument involve selecting the molecular ion, fragmenting it, and then analyzing the masses of the resulting fragments with high accuracy. This fragmentation data provides clues about the molecule's structure. For example, the loss of the cyclopentyl ether group or modifications to the steroid ring during metabolism would produce predictable shifts in the mass of the fragments, allowing for the precise localization of metabolic changes. delpharm.com

Quantifying low levels of a compound in complex biological matrices, such as plasma or tissue from non-human research subjects, presents significant analytical challenges, primarily due to matrix effects. nih.gov Matrix effects occur when co-eluting components from the sample interfere with the ionization of the target analyte, leading to inaccurate quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this type of quantitative analysis. It offers high selectivity and sensitivity. mdpi.com The technique is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and then one or more specific product ions are monitored. This highly specific transition provides excellent selectivity and reduces chemical noise.

Developing a robust quantitative method requires careful sample preparation (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components and the use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, to correct for matrix effects and variations in instrument response. nih.gov

High-Resolution Mass Spectrometry for Structural Elucidation of this compound and Derivatives

Electrochemical Methods for this compound Detection in Research Samples

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection of anabolic androgenic steroids (AAS) due to their high sensitivity, rapid response, low cost, and potential for miniaturization. mdpi.comnih.gov While specific studies on the electrochemical detection of this compound are not prevalent in the current literature, the extensive research on analogous steroids, such as testosterone (B1683101) and its derivatives, provides a strong foundation for developing similar analytical strategies for this compound. nih.govsbq.org.br These methods are primarily based on the electrochemical oxidation or reduction of the steroid molecule at the surface of a working electrode. nih.govcapes.gov.br

The core of electrochemical analysis involves various techniques, with voltammetry and amperometry being the most common. mdpi.com Voltammetric methods, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV), are widely used for the quantitative analysis of electroactive compounds. mdpi.comnih.gov DPV and SWV are particularly favored for trace-level detection due to their enhanced sensitivity and better signal-to-noise ratio compared to other techniques. nih.gov For instance, the direct determination of 17α-methyltestosterone, a synthetic derivative of testosterone, has been successfully achieved using square wave voltammetry with a hanging mercury drop electrode. sbq.org.br

A significant focus in the field is the development of modified electrodes to overcome challenges like the fouling of the electrode surface by oxidation products, which can hinder the detection of trace amounts of steroid hormones. mdpi.comnih.gov The modification of working electrodes, such as glassy carbon electrodes (GCE) or carbon paste electrodes (CPE), with various nanomaterials has been shown to dramatically improve analytical performance. nih.govscielo.br These modifiers can include metallic nanoparticles (e.g., gold, copper), carbon-based nanomaterials (e.g., graphene, carbon nanotubes), conducting polymers, and nanocomposites. mdpi.comnih.govnih.gov These materials enhance the electrode's effective surface area, facilitate faster electron transfer, and exhibit significant electrocatalytic activity, leading to higher sensitivity and lower detection limits. scielo.brmdpi.com

For example, a fullerene-C60-modified GCE has been used as a sensitive voltammetric sensor for the detection of nandrolone (B1676933). scielo.br Similarly, a graphene oxide and titanium dioxide (GO-TiO2) nanocomposite has been employed to create a biosensor for nandrolone detection in urine samples, demonstrating stable and selective responses. scielo.brscielo.br In the context of testosterone detection, sensors have been developed using materials like copper oxide-doped cerium oxide nanocomposites and poly(ionic liquid)-graphene oxide molecularly imprinted polymers, showcasing excellent performance in biological fluids. scielo.brscielo.br

Another advanced approach involves the use of immunosensors, which combine the high selectivity of antibody-antigen interactions with the sensitivity of electrochemical transduction. mdpi.com These biosensors typically involve the immobilization of antibodies specific to the target steroid onto the electrode surface. nih.govmdpi.com The detection can be based on various principles, including amperometry, where the current generated from an enzymatic reaction is measured. mdpi.com For example, a competitive immunoassay for testosterone has been developed using gold nanoparticle-modified electrodes, where testosterone competes with an enzyme-labeled testosterone conjugate for antibody binding sites. mdpi.com The resulting amperometric signal is inversely proportional to the concentration of testosterone in the sample. mdpi.com Such immunosensors have demonstrated very low limits of detection, making them suitable for detecting the trace levels of steroids often found in research and clinical samples. mdpi.com

Given the structural similarities between this compound and other anabolic steroids like testosterone and nandrolone, it is highly probable that these advanced electrochemical methodologies could be adapted for its detection. The development of a this compound-specific sensor would likely involve the use of a modified electrode, potentially a GCE or screen-printed electrode, functionalized with nanomaterials to enhance the electrochemical signal. Voltammetric techniques like DPV or SWV would be suitable for quantification. Furthermore, the creation of a this compound-specific antibody would enable the fabrication of highly selective and sensitive electrochemical immunosensors for its determination in complex research samples.

Table of Research Findings on Electrochemical Detection of Anabolic Steroids

| Analyte | Electrode System | Technique | Linear Range | Limit of Detection (LOD) | Sample Matrix |

| Nandrolone | Graphene Oxide-Titanium Dioxide Nanocomposite/Carbon Paste Electrode (GO-TiO2/CPE) | DPV | 1 to 60 µM | 3 nM | Urine, Serum |

| Testosterone | Poly(ionic liquid)-Graphene Oxide Molecularly Imprinted Polymer/Glassy Carbon Electrode (PIL/MIs/GO/GCE) | DPV | Not Specified | 0.003 µM | Human Plasma |

| Testosterone | Disposable Immunosensor | Amperometry | 5.0x10⁻³ to 50 ng/mL | 1.8 pg/mL | Human Blood Serum |

| 17α-Methyltestosterone | Hanging Mercury Drop Electrode (HMDE) | SWV | 1.0x10⁻⁸ to 1.0x10⁻⁷ mol L⁻¹ | 3.2x10⁻⁹ mol L⁻¹ | Natural Water |

| Triamcinolone | Copper Nanoparticles/Reduced Graphene Oxide/Glassy Carbon Electrode (CuNPs/rGO/GCE) | Amperometry | 10 to 80 µM | 10 nM | Urine |

| Dexamethasone | Manganese Dioxide/Reduced Graphene Oxide/Carbon Paste Electrode (MnO2/rGO/CPE) | Amperometry | 0 to 260 µM | 0.005 µM | Pharmaceutical, Urine |

Theoretical and Computational Studies of Penmesterol

Quantum Chemical Calculations on Penmesterol Electronic Structure and Reactivity

Quantum chemistry, particularly methods like Density Functional Theory (DFT), is instrumental in understanding the intrinsic properties of a molecule based on its electronic structure. mdpi.comirjweb.com Such calculations solve the Schrödinger equation with certain approximations to determine the electron distribution and energy levels within the molecule. nih.gov For this compound, these studies can elucidate the fundamental characteristics that govern its chemical behavior and biological activity.

Detailed research findings from DFT calculations would typically involve analyzing several key parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). irjweb.commdpi.com The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comacs.org For a molecule like this compound, the HOMO is likely distributed across the electron-rich regions of the steroid nucleus, while the LUMO may be centered on the enone system.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.comirjweb.com It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. In this compound, the carbonyl oxygen at C3 would be a site of negative potential, while the hydrogens would constitute regions of positive potential.

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors quantify various aspects of reactivity. mdpi.com They include ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. These values allow for a quantitative comparison of this compound's reactivity with that of other steroids.

While specific DFT studies on this compound are not publicly available, the expected values for its quantum chemical descriptors can be inferred from analyses of similar steroid structures.

| Quantum Chemical Parameter | Predicted Significance for this compound |

|---|---|

| HOMO Energy (E_HOMO) | Indicates the molecule's capacity to donate electrons. A higher value suggests greater electron-donating ability. |

| LUMO Energy (E_LUMO) | Indicates the molecule's capacity to accept electrons. A lower value suggests greater electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity and polarizability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for intermolecular interactions. mdpi.com |

| Electronegativity (χ) | Measures the power of the molecule to attract electrons. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. |

Molecular Dynamics Simulations of this compound-Receptor Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. thieme-connect.com In pharmacology, MD is crucial for understanding the dynamic interactions between a ligand, like this compound, and its biological target, which is presumably the androgen receptor (AR). utrgv.edunih.gov These simulations can reveal how the ligand binds, the stability of the ligand-receptor complex, and the conformational changes induced in the receptor upon binding. acs.orgnih.gov

An MD simulation of the this compound-AR complex would proceed in several stages:

System Setup: A high-resolution crystal structure of the androgen receptor's ligand-binding domain (LBD) would be used. nih.gov this compound would be placed into the binding pocket, a process often guided by initial docking studies. The entire complex is then solvated in a box of water molecules and ions to mimic physiological conditions. uthsc.edu

Simulation: The simulation solves Newton's equations of motion for every atom in the system, governed by a force field that describes the potential energy of the particles. Over a simulation period (typically hundreds of nanoseconds), the trajectory of each atom is tracked. nih.gov

Analysis: The resulting trajectories are analyzed to understand the stability and dynamics of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand position from its initial state. A stable RMSD value over time suggests the complex has reached equilibrium. plos.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High fluctuations in certain areas, like helix 12 of the AR, can be critical for determining agonist versus antagonist activity. nih.govmdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between this compound and AR residues, which are crucial for binding affinity and specificity. thieme-connect.com

MD simulations on AR have shown that key residues like Asn705, Gln711, Arg752, and Thr877 are vital for binding natural androgens like testosterone (B1683101). uthsc.edunih.gov A simulation of this compound would investigate its interactions with these and other residues within the hydrophobic binding pocket, and assess how the bulky 3-cyclopentyl ether group influences the dynamics of the receptor, particularly the positioning of the critical helix 12, which is essential for coactivator recruitment and subsequent gene transcription. nih.govmdpi.com

Molecular Docking Studies and Binding Energy Predictions for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. endocrine-abstracts.org This method is widely used in structure-based drug design to screen virtual libraries and to predict the binding affinity of a molecule to a protein target. nih.gov For this compound, docking studies would focus on its interaction with the ligand-binding domain (LBD) of the androgen receptor (AR). endocrine-abstracts.org

The process involves:

Preparation: Three-dimensional structures of this compound (the ligand) and the AR-LBD (the receptor) are prepared. The AR-LBD structure is typically obtained from a protein database. endocrine-abstracts.org

Docking Simulation: A scoring algorithm places the flexible ligand into the binding site of the rigid or flexible receptor in multiple possible conformations. Each conformation is assigned a score based on calculated binding free energy. acs.org

Analysis: The top-scoring poses are analyzed to determine the most likely binding mode. This includes identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues in the AR binding pocket. uthsc.edunih.gov

Studies on testosterone, dihydrotestosterone (B1667394) (DHT), and other synthetic anabolic steroids have identified crucial interactions within the AR-LBD. nih.govuthsc.edu Key residues often involved in binding include Asn705, Gln711, Arg752, and Thr877, which form a network of hydrogen bonds with the natural ligands. nih.gov The steroid's A-ring and D-ring are anchored at opposite ends of the pocket.

For this compound, docking would predict how its modified A-ring, with the 3-cyclopentyl enol ether, fits into the binding pocket. The absence of the 3-keto group means it cannot form the same hydrogen bonds as testosterone with Gln711 and Arg752. uthsc.edu Instead, the interaction would likely be dominated by hydrophobic and van der Waals forces between the cyclopentyl group and nonpolar residues in the pocket. The predicted binding energy provides an estimate of the affinity of this compound for the AR, which can be compared to that of known androgens. acs.org

| Parameter | Predicted Outcome for this compound | Reference (Testosterone) |

|---|---|---|

| Binding Energy (kcal/mol) | Predicted to be strong, comparable to other synthetic steroids. | ~ -8.5 to -11.0 kcal/mol plos.orgacs.org |

| Key Interacting Residues | Asn705, Thr877 (H-bonds with 17-OH); Leu704, Met745, Phe764, Trp741 (Hydrophobic contacts). nih.govuthsc.eduplos.org | Asn705, Gln711, Arg752, Thr877 uthsc.edunih.gov |

| Binding Mode | The steroid scaffold would orient similarly to testosterone, with the bulky cyclopentyl ether group occupying a hydrophobic portion of the binding pocket. | A-ring and D-ring anchored by H-bonds at opposite ends of the LBD. nih.gov |

Computational Prediction of this compound's Biotransformation Sites and Pathways

Predicting how a drug will be metabolized (biotransformed) in the body is a critical step in drug development. Computational models can forecast the metabolic fate of xenobiotics like this compound, identifying which parts of the molecule are most likely to be chemically modified by metabolic enzymes. nih.govresearchgate.net These predictions help in identifying potential active or inactive metabolites.

The primary enzymes responsible for steroid metabolism are from the Cytochrome P450 (CYP) superfamily, particularly CYP3A4. mdpi.com Computational approaches to predict metabolism include:

Expert Systems: These programs use a predefined set of biotransformation rules derived from known metabolic reactions. mdpi.com When a molecule like this compound is input, the system identifies substructures that match these rules and predicts the resulting metabolites.

Mechanism-Based Models: These models combine docking and energy calculations. mdpi.com They simulate the binding of the substrate within the active site of a specific CYP enzyme and calculate the activation energy required for a reaction (like hydrogen abstraction) to occur at different positions on the molecule. The sites with the lowest activation energy are the most probable sites of metabolism (SOMs). mdpi.com

For this compound, computational models would likely predict several biotransformation pathways:

Hydroxylation of the Steroid Core: The steroid nucleus is susceptible to hydroxylation at various positions by CYP enzymes. Common sites for androgen hydroxylation include 6β, 2β, and 16α. A prediction model would rank these and other potential sites based on their accessibility and reactivity. mdpi.com

Metabolism of the 17α-methyl group: The 17α-methyl group can undergo hydroxylation to form the 17-hydroxymethyl metabolite.

Cleavage of the Enol Ether: The 3-cyclopentyl enol ether is a likely site for metabolism. This could occur via O-dealkylation, which would involve hydroxylation of the cyclopentyl ring followed by cleavage of the ether bond to yield the parent steroid, mestanolone (B1676315) (17α-methyl-dihydrotestosterone), and cyclopentanone. This would be a major pathway for activation, converting the prodrug into a potent androgen.

| Predicted Site of Metabolism | Type of Reaction | Potential Metabolite | Enzyme Family |

|---|---|---|---|

| C3-Cyclopentyl Ether | O-Dealkylation / Ether Cleavage | Mestanolone | Cytochrome P450 (CYP) |

| Steroid A/B/C/D Rings | Hydroxylation | Hydroxylated this compound derivatives (e.g., 6β-hydroxy) | Cytochrome P450 (CYP) |

| C17α-Methyl Group | Hydroxylation | 17-hydroxymethyl-penmesterol | Cytochrome P450 (CYP) |

Future Directions in Penmesterol Research

Exploration of Novel Synthetic Strategies for Penmesterol Analogs with Tailored Research Properties

A significant frontier in this compound research lies in the exploration of innovative synthetic strategies to produce a variety of analogs with customized properties for scientific investigation. nih.govunivie.ac.atuib.no This involves the targeted chemical modification of the this compound scaffold to generate new molecules designed for specific experimental purposes.

Future synthetic chemistry efforts could focus on:

Receptor-Modulating Analogs: By altering the steroidal A-ring or the cyclopentyl ether group, chemists can aim to create analogs with fine-tuned binding affinities and selectivities for the androgen receptor (AR). Such compounds would be instrumental in dissecting the precise structure-activity relationships that govern steroid-receptor interactions.

Photo-responsive Analogs: The synthesis of "caged" this compound derivatives, which remain inert until activated by a specific wavelength of light, would offer unprecedented spatiotemporal control over AR activation in research settings. This technology would enable precise studies of the immediate downstream effects of androgen signaling in cells and tissues.

Metabolically Stable or Labile Analogs: Modifications could be introduced to either increase resistance to metabolic breakdown, allowing for prolonged and stable activity in experimental systems, or to enhance metabolic clearance for studies requiring rapid termination of the androgenic signal.

Pro-drug Development: Research into prodrugs of this compound could lead to analogs designed for controlled release or targeted delivery within experimental models. google.com

Interactive Table of Potential this compound Analogs and Their Research Applications:

| Type of Analog | Potential Synthetic Modification | Primary Research Application |

|---|---|---|

| Receptor-Specific Analogs | Modification of the steroid A-ring or D-ring | Investigating the specific roles of androgen receptor isoforms and dissociating anabolic from androgenic effects. wikipedia.org |

| Photoactivatable "Caged" Analogs | Incorporation of a photolabile protecting group | Providing precise spatial and temporal control over the initiation of androgen receptor signaling in vitro. |

| Isotopically Labeled Analogs | Incorporation of stable isotopes such as ²H, ¹³C, or ¹⁵N | Facilitating detailed pharmacokinetic and metabolic fate studies using mass spectrometry. wikipedia.org |

| Fluorescently Tagged Analogs | Covalent attachment of a fluorescent dye | Enabling visualization of the compound's subcellular localization and its interaction with cellular components via fluorescence microscopy. |

Development of Advanced Analytical Probes and Standards Based on this compound

To support advanced research and ensure accurate detection, the development of specialized analytical tools derived from this compound is essential. This includes creating high-affinity probes and certified standards for various analytical platforms.

Key development areas include:

High-Affinity Antibodies: The synthesis of this compound-specific haptens to generate highly selective monoclonal and polyclonal antibodies. These antibodies are the cornerstone for developing sensitive and specific immunoassays (e.g., ELISA) for the quantification of this compound in biological fluids.

Certified Reference Materials: The production of highly purified this compound is necessary to serve as a certified reference material. This is critical for the calibration and quality control of analytical instrumentation, ensuring the accuracy and comparability of data across different laboratories.

Isotope-Labeled Internal Standards: The synthesis of this compound labeled with stable isotopes (e.g., deuterium (B1214612) or carbon-13) is vital for quantitative analysis by mass spectrometry. google.com These internal standards are indispensable for correcting for matrix effects and improving the precision of analytical measurements.

Specialized Probes for Advanced Imaging: The development of this compound analogs tagged with moieties suitable for advanced imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), could enable non-invasive, real-time tracking of the compound's distribution and target engagement in vivo. General advancements in analytical probe technology can be applied here. evidentscientific.comevidentscientific.com

Integration of this compound Research with Systems Biology and Omics Approaches

A holistic understanding of this compound's biological impact requires moving beyond single-pathway analysis and embracing a systems-level perspective. nih.govfrontiersin.orgfrontiersin.org Integrating multi-omics technologies will be pivotal in mapping the complex network of molecular changes induced by this compound. nih.govnih.govmdpi.com

Future research should incorporate:

Transcriptomics: Utilizing techniques like RNA-sequencing to generate a global profile of gene expression changes in response to this compound. This can identify entire gene networks and biological pathways modulated by the compound.

Proteomics: Applying mass spectrometry-based proteomics to quantify changes in the expression levels and post-translational modifications of thousands of proteins, providing insight into the functional consequences of this compound exposure.

Metabolomics: Employing metabolomic profiling to assess how this compound alters the metabolic landscape of a cell or organism. This can reveal impacts on energy metabolism, lipid biosynthesis, and other key metabolic functions.

Integrative Data Analysis: The ultimate goal is to integrate these large datasets using computational and bioinformatics tools. pharmafeatures.commdpi.com This allows for the construction of comprehensive models of this compound's mechanism of action, generating new hypotheses and providing a deeper, more integrated understanding of its physiological effects.

Interactive Table of Omics Approaches in this compound Research:

| Omics Approach | Primary Data Generated | Potential Scientific Insight |

|---|---|---|

| Transcriptomics (e.g., RNA-Seq) | Global gene expression profiles | Identification of androgen-regulated gene networks and novel downstream targets. |

| Proteomics (e.g., LC-MS/MS) | Changes in protein abundance and post-translational modifications | Understanding the functional impact on cellular machinery and signaling cascades. |

| Metabolomics (e.g., NMR, GC-MS) | Comprehensive profile of small-molecule metabolites | Elucidation of the effects on cellular metabolism, bioenergetics, and metabolic pathways. |

| Integrative Multi-Omics | Combined analysis of genomic, transcriptomic, proteomic, and metabolomic data | Construction of systems-level computational models to understand the holistic biological response to this compound. researchgate.net |

Q & A

Q. What are the established synthetic pathways for Penmesterol, and how can its purity be validated?

this compound (C₂₅H₃₀O₂) is synthesized via cyclopentyl alcohol intermediates, with key steps involving alkylation and hydroxylation reactions. Purification typically employs recrystallization or chromatography. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular integrity . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural verification, particularly for distinguishing stereoisomers .

Q. How is this compound structurally characterized, and what analytical techniques are essential for confirming its identity?

Structural characterization relies on a combination of NMR (¹H and ¹³C) for elucidating hydrogen and carbon frameworks, infrared (IR) spectroscopy for functional group identification (e.g., cyclopentyloxy groups), and X-ray crystallography for resolving stereochemical ambiguities. MS is indispensable for determining molecular weight (370.58 g/mol) and fragmentation patterns .

Q. What is the hypothesized mechanism of action of this compound as an androgen receptor (AR) agonist?

this compound binds to the AR ligand-binding domain, inducing conformational changes that facilitate receptor dimerization and DNA binding. Methodologically, AR activation can be assessed via luciferase reporter assays in AR-transfected cell lines, with competitive binding assays (e.g., radiolabeled dihydrotestosterone displacement) quantifying affinity (Kd values) .

Advanced Research Questions

Q. How should pharmacokinetic studies for this compound be designed to account for route-specific bioavailability?

Experimental designs must differentiate between oral, parenteral, and dermal exposure routes. For oral studies, administer this compound via gavage with vehicle controls and measure plasma concentrations using LC-MS/MS. Bioavailability calculations require comparison with intravenous dosing. Tissue distribution studies should include androgen-sensitive organs (e.g., prostate, testes) .

Q. How can researchers resolve contradictions in this compound’s reported metabolic stability across species?

Contradictory data (e.g., cytochrome P450-mediated oxidation rates in rodents vs. primates) necessitate species-specific microsomal stability assays. Use liver microsomes from humans, rats, and primates incubated with this compound, and quantify metabolites via MS. Cross-species differences in CYP3A4/5 expression levels should be analyzed via Western blot .

Q. What criteria should guide the identification of this compound metabolites in human trials?

Follow the inclusion criteria from Phenol-Explorer 2.0: (i) use high-resolution MS (HRMS) for metabolite detection; (ii) validate findings with synthetic standards; (iii) exclude non-specific adducts (e.g., glucuronides without positional confirmation); and (iv) ensure metabolites are detected in both plasma and urine matrices .

Q. How do in vitro models for this compound’s anabolic effects align with in vivo outcomes?

In vitro models (e.g., AR-transfected myoblast differentiation assays) may overestimate potency due to lack of metabolic degradation. Validate findings using in vivo murine models with controlled dosing. Compare muscle hypertrophy (via histomorphometry) and serum hormone levels (LC-MS) to reconcile discrepancies .

Q. What experimental strategies can assess this compound’s selectivity for androgen receptors over glucocorticoid receptors (GR)?

Conduct competitive binding assays with GR-specific ligands (e.g., dexamethasone) and AR ligands. Use GR/AR dual-reporter cell lines to measure transcriptional activation. Structural modeling of this compound’s interaction with GR ligand-binding domains can identify steric clashes or unfavorable binding energies .

Methodological Notes

- Data Precision : Report numerical data (e.g., IC₅₀ values) to three significant figures, reflecting instrument precision .

- Statistical Significance : Define "significant" outcomes with explicit P-values (e.g., P < 0.05) and avoid qualitative descriptors without statistical backing .

- Ethical Compliance : For human studies, adhere to inclusion criteria from observational cohorts (e.g., exclusion of diseased subjects) and obtain IRB approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.